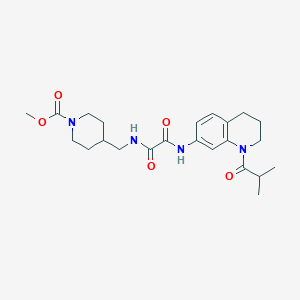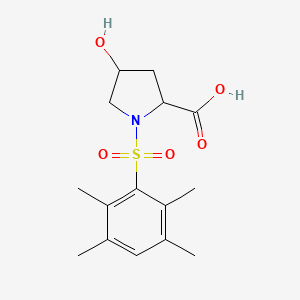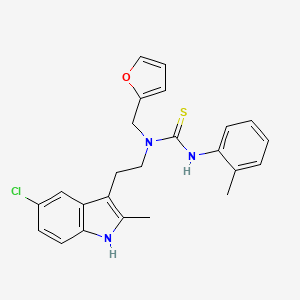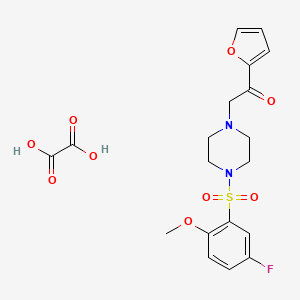
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, the chlorobenzyl group could potentially be introduced via a Friedel-Crafts alkylation . The methylcyclohexyl group might be introduced via a radical substitution or addition reaction . The thioxo and carboxamide groups could potentially be introduced via condensation or substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The conformation of the cyclohexyl ring could potentially impact the overall structure and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive functional groups. For instance, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions . The carboxamide group could potentially participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For instance, the presence of the polar carboxamide group could potentially increase its solubility in polar solvents .Applications De Recherche Scientifique
- The 4(3H)-quinazolinone scaffold has been investigated for its antimalarial properties. Researchers have explored derivatives of this compound as potential candidates for combating malaria parasites. Their mode of action involves interfering with essential metabolic pathways in the Plasmodium species, thereby inhibiting parasite growth and survival .
- Studies have highlighted the antitumor effects of 4(3H)-quinazolinones. These compounds exhibit cytotoxicity against cancer cells by targeting specific signaling pathways involved in cell proliferation and survival. Researchers continue to explore novel derivatives for potential use in cancer therapy .
- The 4(3H)-quinazolinone core structure has shown promise as an anticonvulsant agent. It modulates neuronal excitability and may be useful in managing epilepsy and related disorders. Further investigations aim to optimize its efficacy and safety .
- Some derivatives of 4(3H)-quinazolinones exhibit fungicidal properties. These compounds can inhibit fungal growth and disrupt essential cellular processes. Researchers explore their potential as antifungal agents for agricultural and clinical applications .
- The 4(3H)-quinazolinone derivatives have demonstrated antimicrobial activity against bacteria and fungi. They may serve as alternatives to existing antibiotics, especially in the context of drug-resistant pathogens. Mechanistic studies are ongoing to understand their mode of action .
- Researchers have investigated the anti-inflammatory effects of 4(3H)-quinazolinones. These compounds modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders .
Antimalarial Activity
Antitumor Potential
Anticonvulsant Properties
Fungicidal Activity
Antimicrobial Effects
Anti-Inflammatory Potential
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 4-chlorobenzaldehyde with 2-methylcyclohexanone to form 3-(4-chlorobenzyl)-2-methylcyclohexanone. This intermediate is then reacted with thiourea to form 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide.", "Starting Materials": [ "4-chlorobenzaldehyde", "2-methylcyclohexanone", "thiourea", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with 2-methylcyclohexanone in the presence of sodium hydroxide and acetic acid to form 3-(4-chlorobenzyl)-2-methylcyclohexanone.", "Step 2: Reaction of 3-(4-chlorobenzyl)-2-methylcyclohexanone with thiourea in ethanol to form 3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide." ] } | |
Numéro CAS |
422529-54-2 |
Nom du produit |
3-(4-chlorobenzyl)-N-(2-methylcyclohexyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide |
Formule moléculaire |
C23H24ClN3O2S |
Poids moléculaire |
441.97 |
Nom IUPAC |
3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H24ClN3O2S/c1-14-4-2-3-5-19(14)25-21(28)16-8-11-18-20(12-16)26-23(30)27(22(18)29)13-15-6-9-17(24)10-7-15/h6-12,14,19H,2-5,13H2,1H3,(H,25,28)(H,26,30) |
Clé InChI |
JFXRPMPVIYHOFV-UHFFFAOYSA-N |
SMILES |
CC1CCCCC1NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=C(C=C4)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(4-Chlorophenyl)-3-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)urea](/img/structure/B2808543.png)

![(7-{[(3-Chlorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2808545.png)







![3-Bromo-2-((1-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B2808559.png)
